molecular formula C20H13NO3 B2601449 N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 72788-19-3

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2601449
CAS No.: 72788-19-3
M. Wt: 315.328
InChI Key: JHKGSKCTPVNCNJ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H13NO3 and its molecular weight is 315.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Physico-Chemical Properties

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its physico-chemical properties, particularly in the context of liquid crystal materials. A study by Morita et al. (2008) described the synthesis of compounds incorporating a coumarin skeleton, demonstrating their application in liquid crystal displays due to their nematic phase properties (Morita, Ushijima, Era, Kasatani, & Okamoto, 2008).

Cycloaddition Reactions

Bezenšek et al. (2015) explored the cycloaddition reactions of electron-poor acetylenes to endocyclic enaminones, including reactions involving derivatives of 2-oxo-2H-chromene. This research demonstrates the compound's utility in organic synthesis and potential applications in chemical manufacturing (Bezenšek, Prek, Grošelj, Počkaj, Svete, & Stanovnik, 2015).

Cyclopropanation and Molecular Synthesis

Shchepin et al. (2005) investigated the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides, highlighting the compound's relevance in the synthesis of complex molecular structures. This study contributes to our understanding of its potential use in pharmaceuticals and fine chemicals (Shchepin, Silaichev, Shchepin, Ezhikova, & Kodess, 2005).

Synthesis of Novel Compounds

Aleksandrov and El’chaninov (2017) explored the synthesis of N-(1-Naphthyl)furan-2-carboxamide, providing insights into the chemical transformations and potential applications of naphthalene-derived compounds in material science (Aleksandrov & El’chaninov, 2017).

Antioxidant and Enzyme Inhibitory Activities

Research by Kurt et al. (2016) indicated the potential of certain derivatives of 2-oxo-2H-chromene-3-carboxamide in inhibiting enzymes like carbonic anhydrase, as well as exhibiting antioxidant properties. This research could be relevant in the development of therapeutic agents (Kurt, Sönmez, Bilen, Ergun, Gençer, Arslan, & Kuçukislamoglu, 2016).

Fluorescent Probe Development

Xiang et al. (2020) developed a novel fluorescent probe based on coumarin and purine derivatives, showing the compound's potential in the sensitive detection of Co2+ ions. This research highlights its utility in environmental monitoring and analytical chemistry (Xiang, Zhang, Dong, Chen, Wang, Xu, & Lu, 2020).

Synthesis and Structural Analysis

Saeed et al. (2012) focused on the synthesis and structural analysis of compounds related to this compound, providing valuable information on its crystallography and potential applications in material science (Saeed, Rashid, Butcher, Öztürk Yıldırım, & Hussain, 2012).

Neuroprotective Agents

Joubert et al. (2011) synthesized a series of fluorescent heterocyclic adamantane amines, including derivatives of 2-oxo-chromene-3-carboxamide, to develop novel ligands for neurological assays. This research indicates its potential application in neuroprotective drug development (Joubert, van Dyk, Green, & Malan, 2011).

Mercury Coordination Compounds

Khavasi and Sadegh (2014) studied the impact of π-π stacking interactions on the formation of mercury coordination compounds, using N-(naphthalene-2-yl)pyrazine-2-carboxamide ligands. This research could inform the development of novel coordination compounds in inorganic chemistry and material science (Khavasi & Sadegh, 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as β-1,3-glucanase and ATPase, while increasing the activity of nitrate reductase . These interactions suggest that this compound can modulate enzymatic activities, thereby influencing metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound leads to changes in the expression of genes involved in cell wall synthesis, metabolism, and oxidoreductase activity . Additionally, it affects cellular processes such as cell membrane synthesis and composition, as well as the activity of organic hydroxyl compounds and transition metal ion binding.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to key targets, leading to the inhibition of certain enzymes and the activation of others . This results in alterations in metabolic pathways and cellular functions. For example, this compound inhibits the activity of β-1,3-glucanase, leading to decreased glucan decomposition and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can cause progressive changes in cellular morphology and function over time . For instance, prolonged exposure to the compound leads to the disintegration of subcellular organelles and the disappearance of the septum in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as β-1,3-glucanase and nitrate reductase . These interactions influence the overall metabolic balance within cells and can lead to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . This can affect its bioavailability and efficacy in different cellular compartments and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

N-naphthalen-1-yl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-19(16-12-14-7-2-4-11-18(14)24-20(16)23)21-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGSKCTPVNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.